

# Minimizing gas evolution from lithium oxalate decomposition in batteries

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# Technical Support Center: Lithium Oxalate in Battery Research

Welcome to the technical support center for researchers, scientists, and drug development professionals working with **lithium oxalate** (Li<sub>2</sub>C<sub>2</sub>O<sub>4</sub>) as a pre-lithiation additive in lithium-ion batteries. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you manage and minimize gas evolution from **lithium oxalate** decomposition during your experiments.

# Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the use of **lithium oxalate** in batteries, with a focus on gas evolution.

Q1: What is the primary gas evolved from **lithium oxalate** decomposition, and at what potential does it typically occur?

A1: The primary gas evolved during the electrochemical decomposition of **lithium oxalate** is carbon dioxide (CO<sub>2</sub>).[1][2] The decomposition reaction is:  $Li_2C_2O_4 \rightarrow 2Li^+ + 2CO_2 + 2e^-$ .[1] In its pure form, **lithium oxalate** has a high decomposition potential, often cited as being above 4.7 V vs.  $Li/Li^+$ , which is beyond the stable operating voltage of many common cathode materials and electrolytes.[1][2]

### Troubleshooting & Optimization





Q2: My battery cell is swelling. Is this related to the lithium oxalate additive?

A2: Yes, cell swelling is a common consequence of gas evolution. The decomposition of **lithium oxalate** produces CO<sub>2</sub> gas, which can increase the internal pressure of the cell, leading to swelling or deformation.[3][4] This is a significant safety concern and can also degrade battery performance by disrupting the physical contact between electrodes and the separator.[4]

Q3: How can I lower the decomposition potential of **lithium oxalate** to reduce gassing at high voltages?

A3: Several strategies can effectively lower the decomposition potential:

- Incorporate Conductive Carbons: Creating an intimate mixture of **lithium oxalate** with a high-surface-area conductive carbon, such as Ketjen Black (KB), is crucial. This improves charge transfer and can lower the decomposition voltage significantly.[1][5]
- Use Electrocatalysts: Adding a transition metal oxide catalyst to the **lithium oxalate** and carbon mixture can further reduce the decomposition potential.[1][6]
- Formulate Composite Microspheres: Preparing hollow and porous microspheres containing
  lithium oxalate, a conductive agent, and a catalyst has been shown to be highly effective.
  This structure not only lowers the decomposition voltage but also helps accommodate the
  evolved gas, mitigating its physical impact on the cathode.[1]
- Utilize Electrolyte Additives: Certain electrolyte additives can assist in the decomposition. For example, NaNO<sub>2</sub> has been shown to enable the complete decomposition of Li<sub>2</sub>C<sub>2</sub>O<sub>4</sub> at a lower cutoff voltage of 4.3 V when used with an NCM cathode.[7]

Q4: I've successfully lowered the decomposition potential, but I still observe initial gassing. Is this CO<sub>2</sub> harmful to the cell's long-term performance?

A4: Not necessarily. While uncontrolled gassing is problematic, the CO<sub>2</sub> evolved can have beneficial effects. Studies have shown that CO<sub>2</sub> can act as an effective additive for forming a stable solid electrolyte interphase (SEI) on silicon-graphite (SiG) anodes, particularly when used in conjunction with other additives like fluoroethylene carbonate (FEC).[2][8] This can lead to improved capacity retention and higher coulombic efficiency. However, it's important to



manage the initial gas generation, which can sometimes be done by extracting the gas after the initial formation cycles.[1][2]

Q5: My coulombic efficiency is lower than expected in the first cycle. Could this be related to **lithium oxalate**?

A5: This is a complex issue. **Lithium oxalate** is added specifically to compensate for the initial irreversible capacity loss that occurs during SEI formation, which consumes active lithium. By providing an extra source of lithium, it is intended to increase the first-cycle coulombic efficiency.[1][6] If your efficiency is still low, consider other factors such as electrolyte decomposition, impurities (especially water), or incomplete decomposition of the **lithium oxalate**. Using optimized **lithium oxalate** composites has been shown to increase the initial coulombic efficiency of a LiFePO4||graphite full cell from 88.1% to 96.3%.[1][5][6]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from recent studies on lowering the decomposition potential of **lithium oxalate** and its effect on battery performance.

Table 1: Decomposition Potential of Lithium Oxalate Under Various Conditions

Condition	Reported Decomposition Potential (vs. Li/Li+)	Reference(s)
Pure Lithium Oxalate	> 4.7 V	[1][2]
Mixed with Super P Carbon	~4.5 V	[1]
Mixed with Carbon Nanotubes (CNTs)	4.39 V	[1][5]
Mixed with Ketjen Black (KB)	4.31 V	[1][5]
Composite Microsphere (Li <sub>2</sub> C <sub>2</sub> O <sub>4</sub> + KB + Transition Metal Oxide Catalyst)	3.93 V	[1][5][6]
With NaNO <sub>2</sub> Electrolyte Additive (NCM Cathode)	Fully decomposes by 4.3 V	[7]



Table 2: Impact of Optimized Lithium Oxalate Additives on Full-Cell Performance

Cell Type	Additive	Key Performance Improvement	Reference(s)
LiFePO <sub>4</sub>	Graphite	4.2% Composite Microsphere Additive	
LNMO	Graphite	2.5 - 5 wt% Li <sub>2</sub> C <sub>2</sub> O <sub>4</sub>	-
LNMO	SiG (with FEC)	Li <sub>2</sub> C <sub>2</sub> O <sub>4</sub> (leading to insitu CO <sub>2</sub> generation)	-

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to studying gas evolution from **lithium oxalate**.

## Protocol 1: Preparation of Li<sub>2</sub>C<sub>2</sub>O<sub>4</sub>-Carbon Composite Electrodes

- Slurry Preparation:
  - In an argon-filled glovebox, create a homogeneous slurry by mixing the lithium oxalate composite (e.g., Li<sub>2</sub>C<sub>2</sub>O<sub>4</sub>, Ketjen Black, and catalyst), a binder (e.g., polyvinylidene fluoride, PVDF), and a solvent (e.g., N-Methyl-2-pyrrolidone, NMP). A typical weight ratio would be 8:1:1 for active material:conductive carbon:binder.[2]
  - Stir the mixture in a sealed container for several hours until a uniform consistency is achieved.
- Electrode Casting:
  - Cast the slurry onto a current collector (e.g., aluminum foil) using a doctor blade to ensure a uniform thickness (e.g., 300 μm wet film thickness).[2]
  - Dry the electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to completely remove the solvent.



- Electrode Punching and Cell Assembly:
  - Punch circular electrodes from the dried sheet.
  - Assemble the electrodes into a test cell (e.g., coin cell, pouch cell, or a specialized cell for gas analysis) inside an argon-filled glovebox. Use a lithium metal counter electrode and a suitable separator (e.g., glass fiber).

## Protocol 2: Analysis of Gas Evolution using Online Electrochemical Mass Spectrometry (OEMS)

OEMS is a powerful operando technique to identify and quantify gaseous products during electrochemical cycling.[9][10]

- Cell Design:
  - Use a specially designed, gas-tight electrochemical cell that allows for the continuous sampling of gases produced at the working electrode. The cell is connected via a capillary leak to the high-vacuum chamber of a mass spectrometer.[2][9]
- System Setup and Calibration:
  - Assemble the cell with the Li<sub>2</sub>C<sub>2</sub>O<sub>4</sub> composite as the working electrode and lithium metal as the counter/reference electrode.
  - Connect the cell to the mass spectrometer and a potentiostat.
  - Purge the system with a high-purity inert gas (e.g., Argon) to establish a stable baseline.
  - Calibrate the mass spectrometer for expected gases (e.g., CO<sub>2</sub>; m/z = 44) using a calibrated gas mixture to enable quantitative analysis.
- Electrochemical Measurement:
  - Begin the electrochemical test (e.g., a slow galvanostatic charge).
  - Simultaneously, the mass spectrometer records the ion currents for specific mass-tocharge ratios (m/z) corresponding to the gases of interest.





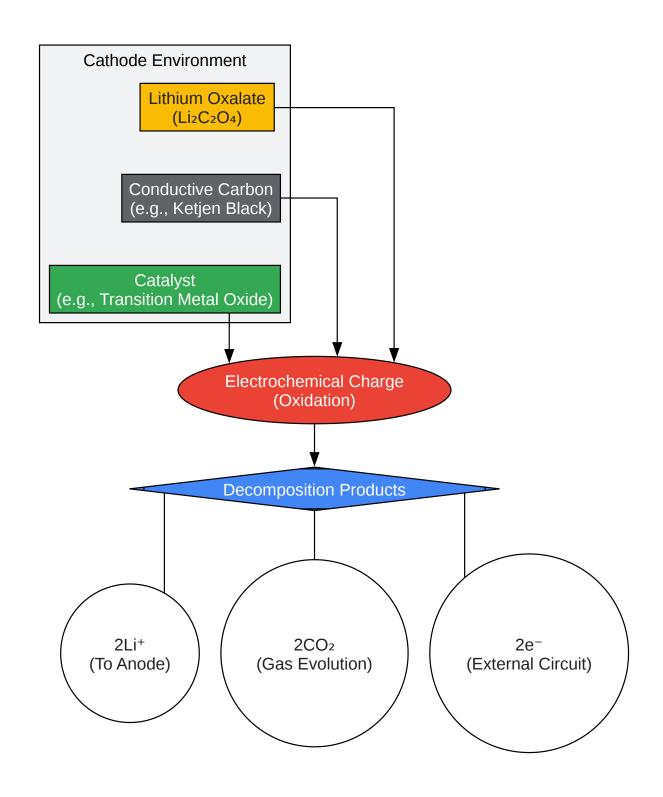


• The resulting data will show the gas evolution rate as a function of cell potential or time, allowing for precise correlation between electrochemical processes and gassing events.[2]

## **Visualizations**

The following diagrams illustrate the key chemical pathway and a typical experimental workflow.

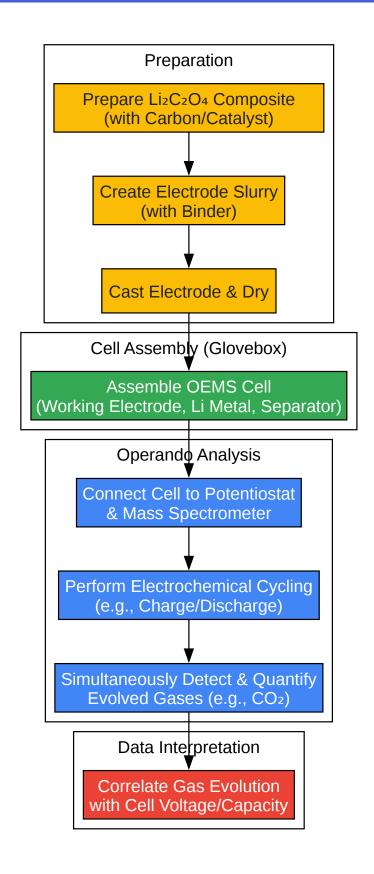




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Caption: Decomposition pathway of **lithium oxalate** at the cathode.





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Caption: Experimental workflow for analyzing gas evolution via OEMS.



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